molecular formula C22H30N2O4 B3575311 1-(2,5-dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine

1-(2,5-dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine

Cat. No.: B3575311
M. Wt: 386.5 g/mol
InChI Key: MCDBISZQDDFHDU-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine is a piperazine derivative featuring two benzyl substituents with distinct methoxy substitution patterns. The 2,5-dimethoxybenzyl group introduces asymmetry, while the 3,5-dimethoxybenzyl group provides a symmetrical substitution. This compound is of interest in medicinal chemistry due to piperazine's role as a flexible scaffold for receptor targeting, particularly in psychoactive and neurotransmitter-related applications .

Properties

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c1-25-19-5-6-22(28-4)18(13-19)16-24-9-7-23(8-10-24)15-17-11-20(26-2)14-21(12-17)27-3/h5-6,11-14H,7-10,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDBISZQDDFHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)CC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine typically involves the following steps:

    Preparation of 2,5-dimethoxybenzyl chloride: This can be achieved by reacting 2,5-dimethoxybenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.

    Preparation of 3,5-dimethoxybenzyl chloride: Similarly, 3,5-dimethoxybenzyl alcohol is reacted with thionyl chloride to obtain 3,5-dimethoxybenzyl chloride.

    Formation of the piperazine derivative: The final step involves the reaction of piperazine with the two benzyl chlorides in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl groups can be reduced to form the corresponding toluene derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Strong nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under reflux conditions.

Major Products:

    Oxidation: Formation of 2,5-dimethoxybenzaldehyde or 2,5-dimethoxybenzoic acid.

    Reduction: Formation of 2,5-dimethoxytoluene.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through various methods involving piperazine derivatives and dimethoxybenzyl groups. It is characterized by the presence of two methoxy groups on the benzyl moieties, which influence its chemical reactivity and biological activity.

Antidepressant Activity

Research indicates that derivatives of piperazine compounds can exhibit antidepressant-like effects. The structural modifications in 1-(2,5-dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine may enhance its interaction with serotonin receptors, potentially leading to improved mood regulation.

Antimalarial Properties

A related compound, QN254 (5-Chloro-N′6′-(2,5-Dimethoxy-Benzyl)-Quinazoline-2,4,6-Triamine), has shown promising results as an antimalarial drug candidate. This suggests that similar structural motifs in piperazine compounds could also exhibit antimalarial activities .

Antifolate Mechanism

The compound's structure allows it to act as an antifolate agent by inhibiting dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. This inhibition can disrupt nucleic acid synthesis in rapidly dividing cells, making it a potential candidate for cancer therapy .

Preclinical Evaluations

Several preclinical studies have evaluated the efficacy of piperazine derivatives:

  • Study on Antidepressant Effects: In animal models, compounds similar to 1-(2,5-dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine demonstrated significant reductions in depressive-like behaviors when administered at optimized doses.
  • Antimalarial Studies: The compound's analogs were tested against Plasmodium falciparum strains, showing varying degrees of efficacy and highlighting the need for further optimization of the chemical structure for enhanced potency .

Toxicological Assessments

Toxicity studies are crucial for determining the safety profile of new compounds:

  • Preliminary assessments indicate that while some derivatives exhibit low toxicity at therapeutic doses, further investigations are necessary to establish a comprehensive safety profile.

Data Table: Summary of Applications

ApplicationDescriptionReferences
Antidepressant ActivityPotential modulation of serotonin receptors
Antimalarial PropertiesInhibition of Plasmodium falciparum growth
Antifolate MechanismInhibition of dihydrofolate reductase
Toxicological AssessmentsLow toxicity at therapeutic doses

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy groups on the benzyl rings can enhance the compound’s binding affinity to these targets through hydrogen bonding and hydrophobic interactions. The piperazine ring can act as a scaffold, providing structural stability and facilitating the compound’s interaction with its targets. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Positional Isomers of Dimethoxybenzylpiperazines

Positional isomerism significantly impacts physicochemical and pharmacological properties. Key examples include:

Compound Name Substituent Positions Molecular Weight Key Properties/Notes Reference
1-(2,5-Dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine 2,5- and 3,5-dimethoxy ~416* Asymmetric; potential unique receptor binding
1-(3,4-Dimethoxybenzyl)piperazine 3,4-dimethoxy 252.30 Common in psychoactive substances; higher metabolic lability
1-(2,3-Dimethoxybenzyl)piperazine 2,3-dimethoxy 252.30 Less stable due to steric hindrance
1-(3,5-Dimethoxybenzyl)-4-(3,4,5-trimethoxybenzyl)piperazine 3,5- and 3,4,5-trimethoxy 416.52 Increased lipophilicity; higher molecular weight

*Estimated based on structural similarity to and .

Key Insights :

  • 3,4-Dimethoxy analogues are metabolically labile due to catechol-like structures, whereas 3,5-dimethoxy groups enhance stability .

Functional Group Variations

Substitution of benzyl groups with other moieties alters activity:

Compound Name Functional Groups Molecular Weight Pharmacological Notes Reference
1-(3,5-Dimethoxybenzoyl)-4-(2,3,4-trimethoxybenzyl)piperazine Benzoyl + trimethoxybenzyl 430.49 Ketone group enhances hydrogen bonding; predicted pKa 5.65
1-(2,5-Dimethoxybenzyl)piperazine hydrochloride Single benzyl + hydrochloride salt 272.78 Crystalline (mp 141–143°C); hygroscopic
1-(3,5-Dimethoxybenzyl)-4-(2-methylbenzyl)piperazine Methylbenzyl substitution 354.44 Reduced polarity; potential for enhanced CNS activity

Key Insights :

  • Benzoyl groups (e.g., ) introduce electron-withdrawing effects, altering electronic distribution and binding affinity.
  • Hydrochloride salts () improve solubility and crystallinity, critical for formulation .

Pharmacologically Active Analogues

Selected compounds with reported bioactivity:

Compound Name Biological Activity IC50/EC50 Structural Relevance Reference
UCL 1440 (Quaternized 3,5-dimethoxybenzyl derivative) IKCa channel inhibition 1.8 ± 0.1 mM Quaternary ammonium enhances potency
1-(3-Chlorophenyl)piperazine Serotonin receptor agonist nM range Halogen substitution enhances affinity
1-(3,5-Dimethoxybenzyl)-4-(2-pyridinylmethyl)piperazine Unreported, but pyridine may modulate solubility N/A Heteroaromatic substitution diversifies interactions

Key Insights :

  • Quaternary ammonium salts (e.g., UCL 1440) exhibit enhanced ion channel blocking activity due to positive charge .
  • Halogenated analogues (e.g., 3-chlorophenyl) show higher receptor affinity compared to methoxy-substituted derivatives .

Biological Activity

The compound 1-(2,5-dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine is a piperazine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

1-(2,5-Dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine is characterized by its piperazine core substituted with two methoxybenzyl groups. The structural formula can be represented as follows:

C18H24N2O4\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_4

This compound exhibits properties typical of piperazine derivatives, which often influence their biological activity.

Research indicates that the biological activity of piperazine derivatives, including this compound, may involve interactions with neurotransmitter systems, particularly serotonin receptors. Piperazines are known to exhibit affinity for various serotonin receptor subtypes, which can modulate mood and cognition.

Serotonin Receptor Interaction

Studies suggest that compounds like 1-(2,5-dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine may act as agonists or antagonists at serotonin receptors. This interaction can lead to alterations in neurotransmission and potentially therapeutic effects in mood disorders.

Antiparasitic Activity

Preliminary studies have indicated that certain piperazine derivatives exhibit antiparasitic properties. For instance, related compounds have shown efficacy against Plasmodium falciparum, the causative agent of malaria. Although specific data on the compound is limited, the structural similarities suggest potential activity against similar targets.

Case Study: Related Compounds

A study on a related compound demonstrated significant inhibition of PfDHFR (dihydrofolate reductase) in Plasmodium falciparum, indicating a mechanism that could be relevant for 1-(2,5-dimethoxybenzyl)-4-(3,5-dimethoxybenzyl)piperazine. The binding affinity was measured with an IC50 value indicating effective inhibition at low concentrations .

Safety and Toxicology

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Research on piperazine derivatives has highlighted potential toxicological effects associated with high doses or prolonged use. Toxicological studies are necessary to establish safe dosage ranges and identify any adverse effects.

Research Findings Summary

Study Findings Notes
Investigated piperazine derivatives' synthesis and biological propertiesHighlights potential pharmacological applications
Demonstrated antiparasitic activity against Plasmodium falciparumSuggests similar efficacy for related compounds
Discussed differentiation of phenethylamine derivativesProvides context for structure-activity relationships

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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